1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one
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Overview
Description
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities. The presence of the triazolo and pyridazinone moieties suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides access to the pharmacologically active pyridazinone derivatives. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazolo and pyridazinone moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one include other triazolo and pyridazinone derivatives. These compounds share structural similarities but may differ in their biological activities and pharmacological profiles. The uniqueness of this compound lies in its specific combination of heterocyclic structures, which may confer distinct biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c19-14-3-1-4-15(11-14)27-12-18(26)24-8-2-7-23(9-10-24)17-6-5-16-21-20-13-25(16)22-17/h1,3-6,11,13H,2,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYRPLKLYGCOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COC2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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